Structure and molecular weight of Fmoc-2-Abz-OH.
Structure and molecular weight of Fmoc-2-Abz-OH.
An In-Depth Technical Guide to Fmoc-2-Abz-OH: Structure, Properties, and Application in Peptide Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Fmoc-2-Abz-OH. It delves into the molecule's fundamental properties, its critical role in synthetic chemistry, and provides field-proven insights into its practical application.
Introduction: The Strategic Importance of Fmoc-2-Abz-OH
Fmoc-2-Abz-OH, known chemically as N-(9-Fluorenylmethoxycarbonyl)-2-aminobenzoic acid or N-Fmoc-anthranilic acid, is a specialized amino acid derivative pivotal in the field of peptide chemistry.[1][2][3] Its structure is composed of two key functional components: the 2-aminobenzoic acid (anthranilic acid) scaffold and the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.[3]
The true utility of this compound lies in its application in Solid-Phase Peptide Synthesis (SPPS).[4] SPPS is the cornerstone method for assembling peptides in a stepwise fashion, and the choice of protecting groups is paramount to the success of the synthesis.[5][6] The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions without affecting other acid-labile protecting groups commonly used for amino acid side chains.[7] This "orthogonality" is fundamental to modern SPPS, allowing for the precise and controlled elongation of peptide chains.[7] Fmoc-2-Abz-OH is therefore not just another building block; it is a strategic tool for creating complex peptides, peptidomimetics, and other molecular probes essential for drug discovery and materials science.[4]
Physicochemical & Structural Characteristics
The precise identity and properties of Fmoc-2-Abz-OH are critical for its effective use. The following table summarizes its key quantitative data, compiled from various authoritative sources.
| Property | Value | References |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]anthranilic acid | [8] |
| Synonyms | Fmoc-2-aminobenzoic acid, N-Fmoc-anthranilic acid | [1][2][3][4] |
| CAS Number | 150256-42-1 | [1][2][9][10] |
| Molecular Formula | C₂₂H₁₇NO₄ | [1][2][9][11] |
| Molecular Weight | 359.37 g/mol | [2][8][9][12] |
| Appearance | White to off-white or beige powder | [4][12][13] |
| Melting Point | 216-218 °C (lit.) | [2][8][13] |
| Purity | Typically ≥97% (HPLC) | [2][4][10] |
| Solubility | Soluble in Dimethylformamide (DMF) | [8][12] |
| Storage | Sealed in a dry environment at Room Temperature or 2-8 °C | [4][12][13] |
Structural Representation
The structure of Fmoc-2-Abz-OH is fundamental to its function. The diagram below illustrates the connectivity of the 2-aminobenzoic acid core and the Fmoc protecting group.
Caption: Logical relationship between the 2-aminobenzoic acid core and the Fmoc group.
The Chemistry of Application: Fmoc-SPPS Workflow
The primary application for Fmoc-2-Abz-OH is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][12] The entire process is a cyclical series of deprotection, activation, and coupling steps performed on a solid resin support.
The Causality Behind the Fmoc Strategy: The Fmoc group is stable to the acidic conditions often used to cleave final peptides from certain resins and to remove side-chain protecting groups.[7] However, it is readily cleaved by a secondary amine, typically piperidine, via a β-elimination mechanism.[7] This differential stability is the cornerstone of the Fmoc-SPPS strategy, allowing for the selective deprotection of the N-terminal amine of the growing peptide chain, preparing it for the addition of the next amino acid.
The following workflow diagram illustrates the core cycle of Fmoc-SPPS, a protocol that is inherently self-validating at each stage through analytical checks.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of Fmoc-2-Abz-OH via Manual SPPS
This protocol describes the manual coupling of Fmoc-2-Abz-OH onto a resin-bound peptide with a free N-terminal amine.
Prerequisites:
-
Solid-phase synthesis vessel.
-
Rink Amide resin pre-loaded with the initial peptide sequence, which has undergone a final Fmoc deprotection to expose a free amine.
-
Reagents: Fmoc-2-Abz-OH, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 20% (v/v) Piperidine in DMF.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in the synthesis vessel. Drain the DMF.
-
Fmoc-Deprotection (if necessary):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene adduct. This washing step is critical to prevent side reactions in the subsequent coupling.
-
-
Validation of Deprotection:
-
Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine and the success of the deprotection step.
-
-
Activation of Fmoc-2-Abz-OH:
-
In a separate vial, dissolve Fmoc-2-Abz-OH (3 equivalents) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. The causality here is the formation of an activated ester intermediate, which is highly reactive towards the free amine on the resin.
-
-
Coupling Reaction:
-
Add the activated Fmoc-2-Abz-OH solution to the synthesis vessel containing the drained, deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Validation of Coupling:
-
After the coupling period, wash the resin with DMF (3 times).
-
Perform a Kaiser test. A negative result (colorless or yellow beads) indicates the successful consumption of all free amines, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.[14]
-
-
Final Washes:
-
Wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle or final cleavage.
-
Safety and Handling
As a laboratory chemical, Fmoc-2-Abz-OH requires standard safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[2]
-
Hazard Profile: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[12][13] For long-term stability, refrigeration at 2-8 °C is recommended.[4]
Conclusion
Fmoc-2-Abz-OH is a highly valuable and versatile building block in modern synthetic chemistry. Its well-defined structure and the reliable chemistry of the Fmoc protecting group make it an essential component in the synthesis of custom peptides and peptidomimetics. Understanding its physicochemical properties and the rationale behind its application in the SPPS workflow empowers researchers to leverage this molecule to its full potential, accelerating innovation in drug discovery and related scientific fields.
References
- Aapptec Peptides. Fmoc-2-Abz-OH [150256-42-1]. [URL: https://www.aapptec.com/fmoc-2-abz-oh-150256-42-1-ufb002.html]
- Santa Cruz Biotechnology. Fmoc-2-Abz-OH | CAS 150256-42-1 | SCBT. [URL: https://www.scbt.com/p/fmoc-2-abz-oh-150256-42-1]
- Sigma-Aldrich. Fmoc-2-Abz-OH 97 150256-42-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/446033]
- ChemBK. FMOC-2-AMINOBENZOIC ACID. [URL: https://www.chembk.com/en/chem/FMOC-2-AMINOBENZOIC-ACID]
- Lab Supplies. Fmoc-2-Abz-OH, 100 grams. [URL: https://www.laballey.com/products/fmoc-2-abz-oh]
- Sigma-Aldrich. Fmoc-2-Abz-OH 97%. [URL: https://www.sigmaaldrich.com/DE/de/product/aldrich/446033]
- BLD Pharm. 150256-42-1|Fmoc-2-Abz-OH. [URL: https://www.bldpharm.com/products/150256-42-1.html]
- Geno-Chem. FAA1641.0005 Fmoc-2-Abz-OH – 5g. [URL: https://www.geno-chem.com/product/faa1641-0005-fmoc-2-abz-oh-5g/]
- Omizzur. Fmoc-2-abz amino acid. [URL: https://www.omizzur.com/fmoc-2-abz-oh.html]
- Chem-Impex. Fmoc-2-aminobenzoic acid. [URL: https://www.chemimpex.com/products/01641]
- CymitQuimica. CAS 150256-42-1: N-fmoc-anthranilic acid. [URL: https://www.cymitquimica.com/cas/150256-42-1]
- Santa Cruz Biotechnology. Fmoc-N-methyl-2-aminobenzoic acid | CAS 120467-46-1 | SCBT. [URL: https://www.scbt.com/p/fmoc-n-methyl-2-aminobenzoic-acid-120467-46-1]
- PubChem - NIH. Boc-2-Abz-OH | C12H15NO4 | CID 4087778. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4087778]
- ChemicalBook. FMOC-2-AMINOBENZOIC ACID | 150256-42-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7288229.htm]
- APExBIO. Fmoc-p-amino-benzoic acid,Fmoc-4-Abz-OH - Peptide Synthesis Building Block. [URL: https://www.apexbt.com/fmoc-p-amino-benzoic-acid-fmoc-4-abz-oh.html]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 21(4). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4950030/]
- ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/knowledge-base/fmoc-solid-phase-peptide-synthesis/]
- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. [URL: https://www.semanticscholar.org/paper/Advances-in-Fmoc-solid-phase-peptide-synthesis-Isidro-Llobet-%C3%81lvarez/47f5511394b8e23978f1418f70281c7f12e0321c]
- Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [URL: https://sites.uci.
- BenchChem. Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development. [URL: https://www.benchchem.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc-2-Abz-OH 97 150256-42-1 [sigmaaldrich.com]
- 3. CAS 150256-42-1: N-fmoc-anthranilic acid | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chempep.com [chempep.com]
- 8. chembk.com [chembk.com]
- 9. Fmoc-2-Abz-OH | CAS 150256-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. calpaclab.com [calpaclab.com]
- 11. geno-chem.com [geno-chem.com]
- 12. FMOC-2-AMINOBENZOIC ACID | 150256-42-1 [chemicalbook.com]
- 13. omizzur.com [omizzur.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
